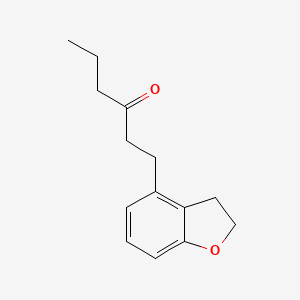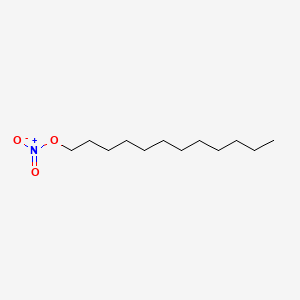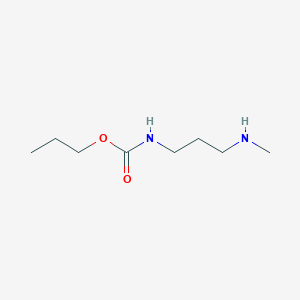
N-Desmethyl Propamocarb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Propamocarb, also known as Carbamic acid, N-[3-(methylamino)propyl]-, propyl ester, is a chemical compound with the molecular formula C8H18N2O2 and a molecular weight of 174.24 g/mol . It is an impurity or degradation product of Propamocarb, a carbamate fungicide widely used in agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Propamocarb typically involves the reaction of Propamocarb with various reagents under controlled conditions. One common method includes the hydrolysis of Propamocarb to produce this compound . The reaction conditions often involve the use of solvents like methanol or water and may require specific temperature and pH conditions to optimize yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Propamocarb undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, Propamocarb.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxides and reduced forms. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures .
Scientific Research Applications
N-Desmethyl Propamocarb has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Desmethyl Propamocarb involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting the activity of certain enzymes involved in fungal cell wall synthesis, thereby preventing the growth and proliferation of fungi . The exact molecular targets and pathways are still under investigation, but it is believed to affect the synthesis of chitin, a key component of fungal cell walls .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Desmethyl Propamocarb include:
Propamocarb: The parent compound from which this compound is derived.
Carbamic acid derivatives: Other carbamate fungicides with similar structures and functions.
Uniqueness
This compound is unique due to its specific role as a degradation product of Propamocarb. Its presence can indicate the breakdown and metabolism of Propamocarb in various environments, making it a valuable marker for studying the environmental and biological fate of carbamate fungicides .
Properties
Molecular Formula |
C8H18N2O2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
propyl N-[3-(methylamino)propyl]carbamate |
InChI |
InChI=1S/C8H18N2O2/c1-3-7-12-8(11)10-6-4-5-9-2/h9H,3-7H2,1-2H3,(H,10,11) |
InChI Key |
DLFIWYTWQFOSEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NCCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


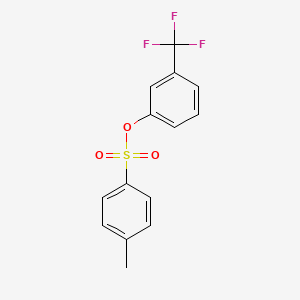
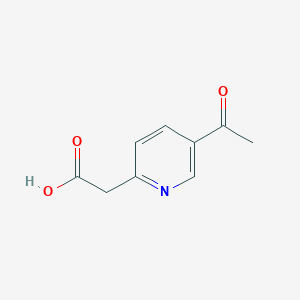
![2,2,2-trifluoro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2,3,4,5,6-pentafluorophenoxy)purin-2-yl]acetamide](/img/structure/B13443978.png)
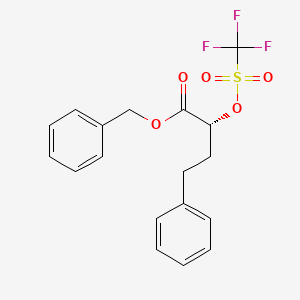
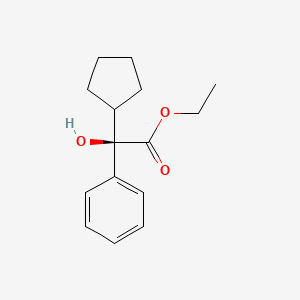
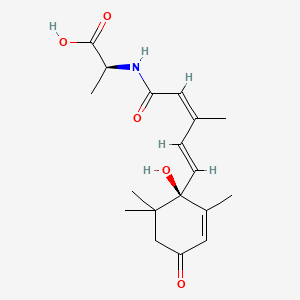
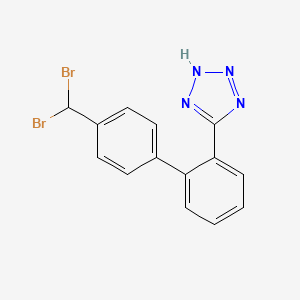
amine](/img/structure/B13444028.png)
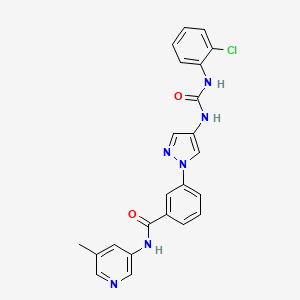
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
